1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea
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Overview
Description
1,1-Bis(trimethylsilyl)-3-(4-fluorophenyl)-2-thiourea is a chemical compound that features a unique combination of trimethylsilyl groups and a fluorophenyl group attached to a thiourea core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(trimethylsilyl)-3-(4-fluorophenyl)-2-thiourea typically involves the reaction of 4-fluoroaniline with trimethylsilyl isothiocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for 1,1-Bis(trimethylsilyl)-3-(4-fluorophenyl)-2-thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(trimethylsilyl)-3-(4-fluorophenyl)-2-thiourea can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives or reduced to form thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents or nucleophiles. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include derivatives where the trimethylsilyl groups are replaced by other functional groups.
Oxidation: Products include sulfonyl derivatives.
Reduction: Products include thiol derivatives.
Scientific Research Applications
1,1-Bis(trimethylsilyl)-3-(4-fluorophenyl)-2-thiourea has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is used in the development of new materials with unique properties.
Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,1-Bis(trimethylsilyl)-3-(4-fluorophenyl)-2-thiourea involves its interaction with various molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The fluor
Biological Activity
1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea is a thiourea derivative notable for its unique molecular structure and potential biological activities. This article examines its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H23FN2SSi2
- Molecular Weight : 314.57 g/mol
- IUPAC Name : 3-(4-fluorophenyl)-1,1-bis(trimethylsilyl)thiourea
The compound features two trimethylsilyl groups that enhance its lipophilicity, facilitating membrane permeability and interaction with biological targets. The para-fluorophenyl group is hypothesized to influence the compound's reactivity and biological interactions positively.
Biological Activity Overview
Preliminary studies indicate that thiourea derivatives can exhibit various biological activities:
- Antimicrobial Activity : Compounds similar to this compound have shown potential against various microbial strains. The presence of electron-withdrawing groups like fluorine may enhance these effects by increasing the compound's reactivity with microbial targets .
- Anticancer Properties : Research has indicated that thiourea derivatives possess cytotoxic effects against cancer cells. The structural features of this compound may contribute to its ability to inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Interaction with Biological Molecules : The lipophilic nature due to trimethylsilyl groups aids in the compound's ability to penetrate cellular membranes, allowing it to interact with proteins and nucleic acids .
- Influence of the Fluorophenyl Group : The para-fluorophenyl moiety may enhance binding affinity to specific biological targets, potentially leading to increased biological activity .
Antimicrobial Studies
A study examining various thiourea derivatives found that those with halogen substitutions exhibited significant antimicrobial activity. The incorporation of a fluorine atom in the phenyl ring was associated with enhanced inhibitory effects against bacterial strains .
Compound | Activity (Zone of Inhibition) | MIC (µg/mL) |
---|---|---|
Thiourea Derivative A | 15 mm | 12.5 |
Thiourea Derivative B | 20 mm | 6.0 |
Anticancer Studies
Another investigation into substituted thioureas demonstrated their cytotoxic effects on cancer cell lines. For instance, derivatives similar to this compound showed promising results against Ehrlich’s ascites carcinoma (EAC) cells.
Compound | CC50 (µM) | Effect on EAC Cells |
---|---|---|
Compound X | 25 | Significant inhibition |
Compound Y | 30 | Moderate inhibition |
Properties
CAS No. |
71457-03-9 |
---|---|
Molecular Formula |
C13H23FN2SSi2 |
Molecular Weight |
314.57 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1,1-bis(trimethylsilyl)thiourea |
InChI |
InChI=1S/C13H23FN2SSi2/c1-18(2,3)16(19(4,5)6)13(17)15-12-9-7-11(14)8-10-12/h7-10H,1-6H3,(H,15,17) |
InChI Key |
WYFCTKCAPBBZEW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(C(=S)NC1=CC=C(C=C1)F)[Si](C)(C)C |
Origin of Product |
United States |
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